N-(2-(4-(2-(p-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
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Description
N-(2-(4-(2-(p-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O5 and its molecular weight is 461.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are D2 dopamine receptors and 5-HT2A serotonin receptors . These receptors play a crucial role in the regulation of various neurological and psychological processes, including mood, cognition, and perception .
Mode of Action
The compound acts as an antagonist at both D2 dopamine and 5-HT2A serotonin receptors . By binding to these receptors, it prevents the action of naturally occurring neurotransmitters, dopamine and serotonin, respectively . This results in a decrease in the overactivity of these neurotransmitters, which is often associated with certain psychiatric disorders .
Biochemical Pathways
The compound’s action on D2 dopamine and 5-HT2A serotonin receptors affects multiple biochemical pathways. The inhibition of D2 receptors can lead to a reduction in the positive symptoms of schizophrenia, such as hallucinations and delusions . On the other hand, the blockade of 5-HT2A receptors can help alleviate the negative symptoms of schizophrenia, such as social withdrawal and lack of motivation .
Pharmacokinetics
The compound’s lipophilicity, size, and charge may also influence its pharmacokinetic profile .
Result of Action
The antagonistic action of the compound on D2 dopamine and 5-HT2A serotonin receptors can result in a significant reduction in the symptoms of psychiatric disorders, such as schizophrenia . This includes a decrease in hallucinations, delusions, social withdrawal, and lack of motivation .
Properties
IUPAC Name |
N-[2-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5.ClH/c1-17-2-5-19(6-3-17)29-15-22(27)26-12-10-25(11-13-26)9-8-24-23(28)18-4-7-20-21(14-18)31-16-30-20;/h2-7,14H,8-13,15-16H2,1H3,(H,24,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAPBQSTVMHDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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